molecular formula C27H28N2O2S B301816 (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No. B301816
M. Wt: 444.6 g/mol
InChI Key: UCDIRXNTFIAGTA-OFGWUVNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In antimicrobial applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways. In anticancer applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as the PI3K/Akt/mTOR pathway. In plant growth regulation applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to enhance plant growth and stress tolerance by regulating various physiological processes such as photosynthesis and antioxidant defense.
Biochemical and Physiological Effects
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects depending on the application. In antimicrobial applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to reduce bacterial and fungal growth by disrupting their cell membranes and metabolic pathways. In anticancer applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. In plant growth regulation applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to enhance plant growth and stress tolerance by regulating various physiological processes such as photosynthesis and antioxidant defense.

Advantages and Limitations for Lab Experiments

(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and material science. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types. Another limitation is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases such as cancer and infectious diseases. In agriculture, further studies are needed to optimize its use as a plant growth regulator and pesticide. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various metal complexes and nanoparticles. Overall, the potential applications of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one are vast and varied, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one involves the reaction of 2-ethylbenzaldehyde, 2-propoxy-1-naphthaldehyde, and ethylthiocarbohydrazide in the presence of acetic acid and methanol. The reaction mixture is heated under reflux, and the resulting product is then purified through recrystallization. The yield of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one is typically around 70%, and the purity can be verified through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been used as a plant growth regulator and a pesticide. In material science, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of various metal complexes and nanoparticles.

properties

Product Name

(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

Molecular Formula

C27H28N2O2S

Molecular Weight

444.6 g/mol

IUPAC Name

(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N2O2S/c1-4-17-31-24-16-15-20-12-7-9-13-21(20)22(24)18-25-26(30)29(6-3)27(32-25)28-23-14-10-8-11-19(23)5-2/h7-16,18H,4-6,17H2,1-3H3/b25-18+,28-27?

InChI Key

UCDIRXNTFIAGTA-OFGWUVNBSA-N

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC

SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC

Origin of Product

United States

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